molecular formula C15H18N2O3 B5627890 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid

3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid

Cat. No.: B5627890
M. Wt: 274.31 g/mol
InChI Key: BUTPNRJHSXECNT-OLZOCXBDSA-N
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Description

3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl group and the benzoic acid moiety. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Benzoic Acid Moiety: This can be done through acylation reactions using benzoic acid derivatives and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms or protein-ligand interactions.

    Medicine: The compound may have potential as a drug candidate, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: It can be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and may have similar biological activities.

    Cyclopropyl Compounds: Molecules containing cyclopropyl groups, such as cyclopropylamines, may exhibit similar steric and electronic properties.

    Benzoic Acid Derivatives: Compounds like salicylic acid and anthranilic acid share the benzoic acid moiety and may have related chemical reactivity.

Uniqueness

3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid is unique due to the combination of its structural features, which confer specific steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and therapeutic applications.

Properties

IUPAC Name

3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c16-13-8-17(7-12(13)9-4-5-9)14(18)10-2-1-3-11(6-10)15(19)20/h1-3,6,9,12-13H,4-5,7-8,16H2,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTPNRJHSXECNT-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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